Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate
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Overview
Description
Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides or quinoline carboxylic acids.
Reduction: Tetrahydroquinoline amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Uniqueness
Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl ester group and the tetrahydroquinoline moiety make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate |
InChI |
InChI=1S/C14H19NO2/c1-14(2,13(16)17-3)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 |
InChI Key |
LKGKRPVDJFGUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)NCCC2)C(=O)OC |
Origin of Product |
United States |
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